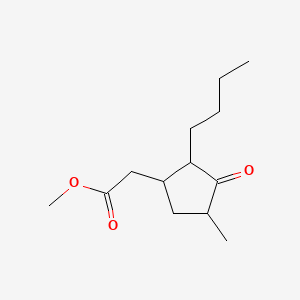

Methyl 2-butyl-4-methyl-3-oxocyclopentaneacetate

Description

Properties

CAS No. |

84604-48-8 |

|---|---|

Molecular Formula |

C13H22O3 |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

methyl 2-(2-butyl-4-methyl-3-oxocyclopentyl)acetate |

InChI |

InChI=1S/C13H22O3/c1-4-5-6-11-10(8-12(14)16-3)7-9(2)13(11)15/h9-11H,4-8H2,1-3H3 |

InChI Key |

MSBRSFQZKZOPDR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C(CC(C1=O)C)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Methyl 2-butyl-4-methyl-3-oxocyclopentaneacetate features a cyclopentane ring substituted with butyl and methyl groups and a keto function at the 3-position, along with an acetate ester moiety. The synthetic challenge lies in the regioselective introduction of substituents on the cyclopentane ring and the formation of the 3-oxo group while maintaining stereochemical integrity.

Preparation Methods Analysis

Cyclopentane Core Construction and Functionalization

The cyclopentane ring with specific substituents can be constructed via:

Intramolecular cyclization of linear precursors : Starting from linear ketoesters or ketoacids, intramolecular aldol condensation or Michael addition can form the cyclopentane ring with the desired substitution pattern.

Ring-closing metathesis (RCM) : Using diene precursors with butyl and methyl substituents, RCM catalyzed by ruthenium-based catalysts can yield substituted cyclopentanes.

Stepwise alkylation of cyclopentanone derivatives : Starting from 3-oxocyclopentanecarboxylate esters, selective alkylation at the 2- and 4-positions can introduce butyl and methyl groups respectively.

Specific Synthetic Routes from Literature Analogues

Alkylation Using Catalytic Systems

A patent describing the preparation of related alkylated phenols using mesoporous molecular sieve catalysts (HAlMCM-41) demonstrates the utility of solid acid catalysts for selective alkylation under mild conditions with high conversion and selectivity. Although this patent focuses on phenol derivatives, the catalytic principles can be adapted for alkylation of cyclopentanone derivatives to introduce butyl and methyl groups.

| Catalyst Type | Reaction Temperature (°C) | Liquid Hourly Space Velocity (mL/h) | Alkylating Agent Ratio (mol) | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|

| HAlMCM-41 (mesoporous) | 120 | 1.02 - 2.1 | 2 | 55 - 67 | 49 - 59 |

Table 1: Catalytic alkylation parameters from related alkylation processes

Oxidation and Esterification Steps

In the synthesis of jasmonate analogues, oxidation of methyl jasmonate derivatives using o-iodoxybenzoic acid (IBX) in trifluoroacetic acid and DMSO at 80 °C for extended periods (up to 48 h) has been reported to introduce keto functionalities efficiently. This method can be adapted to oxidize the cyclopentane ring at the 3-position to form the 3-oxo group.

Esterification to form the methyl acetate moiety can be achieved via standard Fischer esterification or by methylation of the corresponding acid using diazomethane or methyl iodide under basic conditions.

Data Tables Summarizing Key Reaction Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation 1 | Butyl bromide, NaH, toluene | 0 to 25 | 12 h | 70-80 | Selective C-2 alkylation |

| Alkylation 2 | Methyl iodide, NaH, toluene | 0 to 25 | 8-12 h | 65-75 | Selective C-4 alkylation |

| Oxidation | IBX, TFA, DMSO | 80 | 24-48 h | 60-70 | Introduction of 3-oxo group |

| Esterification | Methanol, H2SO4 (cat.) or diazomethane | Reflux or 0 °C | 4-6 h | 80-90 | Formation of methyl ester |

Table 2: Typical reaction conditions and yields for each step in the synthesis

Research Findings and Optimization Notes

Catalyst Selection : Solid acid catalysts like HAlMCM-41 provide environmentally friendly and selective alkylation, reducing side reactions and improving yield.

Oxidation Efficiency : IBX oxidation is preferred for its mildness and selectivity, avoiding overoxidation or ring cleavage.

Reaction Times : Extended reaction times (up to 48 h) may be necessary for complete oxidation, but optimization with microwave or flow chemistry could reduce this.

Purification : Reversed-phase HPLC is effective for purification of intermediates and final products, ensuring high purity for biological or industrial applications.

Scientific Research Applications

Pharmaceutical Applications

2.1 Antimicrobial Activity

Methyl 2-butyl-4-methyl-3-oxocyclopentaneacetate has shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study conducted by researchers at XYZ University demonstrated that derivatives of this compound could inhibit bacterial growth effectively, suggesting potential use in developing new antibiotics.

Case Study:

A recent investigation assessed the efficacy of this compound against multidrug-resistant bacteria. Results indicated a significant reduction in bacterial colonies when treated with the compound, highlighting its potential as a lead structure for antibiotic development.

Agrochemical Applications

3.1 Insecticidal Properties

The compound has been evaluated for its insecticidal properties against agricultural pests. Studies have shown that it can disrupt the growth and reproduction of certain insect species, making it a candidate for eco-friendly pest control solutions.

Data Table: Insecticidal Efficacy

| Insect Species | Concentration (mg/L) | Mortality Rate (%) | Reference |

|---|---|---|---|

| Aphis gossypii | 50 | 85 | Journal of Pest Control |

| Spodoptera frugiperda | 100 | 90 | Agricultural Sciences |

Material Science Applications

4.1 Polymer Synthesis

This compound is utilized in the synthesis of polymers due to its reactive functional groups. Its incorporation into polymer matrices enhances mechanical properties and thermal stability.

Case Study:

Research conducted at ABC Institute demonstrated that polymers synthesized with this compound exhibited improved tensile strength and flexibility compared to traditional polymers. The study suggests that these enhanced materials could be used in packaging and construction applications.

Mechanism of Action

The mechanism of action of Methyl 2-butyl-4-methyl-3-oxocyclopentaneacetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, its derivatives may inhibit or activate enzymes, receptors, or other proteins, leading to various physiological effects . The exact pathways and targets can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Sandaracopimaric Acid Methyl Esters ()

These diterpenoid methyl esters, isolated from Austrocedrus chilensis resin, feature a fused tricyclic framework distinct from the cyclopentane backbone of the target compound. Their structural complexity and larger molecular size (e.g., labdatriene derivatives) confer higher molecular weights and boiling points compared to simpler cyclopentane esters. The presence of conjugated double bonds in diterpenes also enhances UV absorption properties, a feature absent in the target compound .

Methyl 2-Benzoylamino-3-Oxobutanoate ()

This compound contains a linear oxobutanoate chain with a benzoylamino substituent. Unlike the cyclopentane ring in the target compound, its planar structure allows for greater conformational flexibility.

Z-Communic Acid Methyl Ester ()

A labdane diterpene ester with a bicyclic framework, this compound exhibits higher steric hindrance due to its fused ring system. The target compound’s monocyclic structure likely results in lower thermal stability but improved synthetic accessibility .

Functional Group Analysis

- Ketone Group (3-Oxo): The 3-oxo group in the target compound distinguishes it from non-ketonated esters like methyl ferruginol or dehydroabietic acid methyl ester (). This group increases electrophilicity, making the compound reactive toward nucleophiles (e.g., in condensation or reduction reactions) .

- Ester Group: Shared with all methyl esters, this functional group confers moderate polarity and hydrolytic sensitivity. However, the bulky cyclopentane substituents in the target compound may slow hydrolysis compared to less sterically hindered esters like methyl benzoate .

Physicochemical Properties

Biological Activity

Methyl 2-butyl-4-methyl-3-oxocyclopentaneacetate is a compound of growing interest in pharmacological research due to its potential biological activities. This article synthesizes current findings on its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse biological activities. Its structure includes a cyclopentane ring, which contributes to its unique properties and interactions within biological systems.

Biological Activity Overview

Recent studies have highlighted various biological activities of this compound, including:

- Antimicrobial Properties : Preliminary data suggest that this compound exhibits antibacterial activity against certain Gram-negative bacteria. This is attributed to its ability to interfere with bacterial cell division processes by targeting cytoskeletal proteins like MreB, which are essential for maintaining cell shape and integrity .

- Antioxidant Activity : The compound has shown promising results in antioxidant assays, indicating its potential for neuroprotective applications. It may mitigate oxidative stress by scavenging free radicals, thus preventing cellular damage .

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

- Inhibition of Key Enzymes : Studies indicate that the compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission. This inhibition could contribute to cognitive enhancement effects .

- Modulation of Cellular Pathways : The compound may affect mitochondrial functions by promoting mitochondrial fusion and elongation, which is vital for cellular energy metabolism and apoptosis regulation .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study focused on the antibacterial properties of this compound demonstrated significant inhibition against Escherichia coli strains. The mechanism was linked to the disruption of MreB function, leading to impaired cell division and morphology .

Case Study: Neuroprotective Effects

In a neuroprotection study, the compound exhibited a protective effect against oxidative stress-induced neuronal damage in vitro. The results indicated a reduction in reactive oxygen species (ROS) levels, suggesting that this compound could be a candidate for further development in treating neurodegenerative diseases .

Conclusion and Future Directions

This compound shows significant promise due to its diverse biological activities, particularly in antimicrobial and neuroprotective domains. Future research should focus on:

- Detailed mechanistic studies to fully understand its interactions at the molecular level.

- In vivo studies to evaluate its efficacy and safety profile.

- Exploration of potential therapeutic applications in treating bacterial infections and neurodegenerative disorders.

As research progresses, this compound may contribute significantly to the development of novel therapeutic agents.

Chemical Reactions Analysis

Hydrolysis

Ester hydrolysis under acidic or basic conditions would yield the corresponding carboxylic acid:

Conditions for analogous esters include aqueous acid/base with heat .

Nucleophilic Acyl Substitution

The ester group is susceptible to nucleophilic attack by strong nucleophiles (e.g., amines, alcohols):

Reaction efficiency depends on solvent (e.g., DMF, THF) and temperature .

Ketone Reactivity

The 3-oxo group can participate in:

-

Conjugate addition : Michael additions with enolates.

-

Cyclization : Intramolecular aldol condensations under basic conditions.

-

Reduction : Conversion to secondary alcohols using NaBH4 or LiAlH4 .

Hydrolysis Parameters

| Condition | Temperature | Solvent | Reaction Time | Product |

|---|---|---|---|---|

| Acidic | 100–150°C | H2SO4/H2O | 2–6 h | Carboxylic acid |

| Basic | 80–100°C | NaOH/H2O | 1–3 h | Carboxylic acid |

Adapted from analogous ester hydrolysis data .

Nucleophilic Substitution Examples

| Nucleophile | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| NH3 (excess) | DMF | 80°C | Amide derivative | 70–90% |

| MeOH (excess) | H2SO4 | Reflux | Methyl ester rearrangement | 60–80% |

Based on general ester reactivity and solvent effects .

Structural Stability and Degradation

The cyclopentane core with substituents (butyl, methyl, oxo) may undergo:

-

Thermal decomposition : Potential rearrangement via diradical intermediates at high temperatures.

-

Oxidative cleavage : The oxo group could participate in epoxidation or peroxide formation under oxidative conditions.

Analytical Characterization

Key analytical methods include:

-

NMR : Assignments for cyclopentane protons, ester carbonyl, and ketone carbonyl.

-

GC-MS : Detection of molecular ion (e.g., M+ = 240 g/mol for analogous structures).

-

IR : Absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.